molecular formula C10H14N2OS B11750507 (2S)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide

(2S)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B11750507
M. Wt: 210.30 g/mol
InChI Key: IIDREQVEHDTQOH-VIFPVBQESA-N
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Description

(2S)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide is an organic compound that belongs to the class of amides It features a pyrrolidine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with a thiophene derivative.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the amine group of the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2S)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the carboxamide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2S)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2S)-N-(benzyl)pyrrolidine-2-carboxamide: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness: (2S)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(2S)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H14N2OS/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13)/t9-/m0/s1

InChI Key

IIDREQVEHDTQOH-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC2=CC=CS2

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=CS2

Origin of Product

United States

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